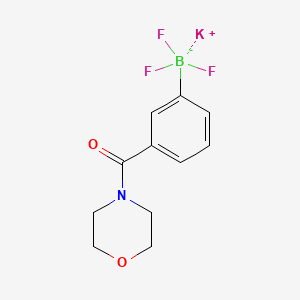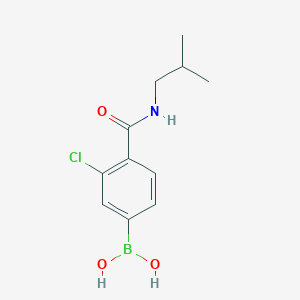
5-Benzoyl-2-(3-cyanophenyl)benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzoyl-2-(3-cyanophenyl)benzimidazole is a unique chemical compound with the empirical formula C21H13N3O . It is a solid substance and is part of a class of heterocyclic, aromatic compounds known as benzimidazoles .
Synthesis Analysis
Benzimidazoles, including this compound, can be synthesized through a simple process with high yield and efficiency . The synthesis typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . For example, ortho-phenylenediamines can react with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered benzene ring fused to a five-membered imidazole moiety . The SMILES string representation of the molecule isO=C(C1=CC=CC=C1)C2=CC=C(NC(C3=CC=C(C#N)C=C3)=N4)C4=C2 . Chemical Reactions Analysis
Benzimidazoles, including this compound, are known to interfere with carbohydrate metabolism and inhibit the polymerization of microtubules . This mechanism of action is due to the benzimidazole’s ability to bind to the colchicine-sensitive site of tubulin .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 323.35 and its CAS Number is 1192541-69-7 .科学的研究の応用
5-B2C3PBI has been studied for its potential applications in scientific research. It has been used as a model compound to study the effects of substitution on the reactivity of benzimidazoles. It has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. Other studies have focused on its potential as an antioxidant and as an inhibitor of the enzyme lipoxygenase, which is involved in inflammation.
作用機序
The mechanism of action of 5-B2C3PBI is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. It is also believed to act as an antioxidant and as an inhibitor of the enzyme lipoxygenase, which is involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-B2C3PBI are not fully understood. However, it has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. It has also been studied for its potential as an antioxidant and as an inhibitor of the enzyme lipoxygenase, which is involved in inflammation.
実験室実験の利点と制限
The main advantage of using 5-B2C3PBI in lab experiments is that it is a relatively simple compound to synthesize. It can be synthesized using a variety of techniques, and the reaction is relatively easy to control. The main limitation is that the mechanism of action and biochemical and physiological effects of 5-B2C3PBI are not fully understood.
将来の方向性
There are numerous potential future directions for the study of 5-B2C3PBI. These include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It could also be studied for its potential as an inhibitor of other enzymes and its potential as an antioxidant. Additionally, further research could be done to explore the effects of substitutions on the reactivity of benzimidazoles.
合成法
5-B2C3PBI can be synthesized using a variety of techniques. One method involves the reaction of 5-bromobenzoyl chloride with 3-cyanophenylbenzimidazole in the presence of a base such as sodium carbonate. This reaction leads to the formation of 5-B2C3PBI and sodium bromide as a byproduct. Another method involves the reaction of 5-chlorobenzoyl chloride with 3-cyanophenylbenzimidazole in the presence of a base such as sodium hydroxide. This reaction produces 5-B2C3PBI and sodium chloride as a byproduct.
Safety and Hazards
特性
IUPAC Name |
3-(6-benzoyl-1H-benzimidazol-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O/c22-13-14-5-4-8-17(11-14)21-23-18-10-9-16(12-19(18)24-21)20(25)15-6-2-1-3-7-15/h1-12H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWCUIAUNWFRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, min. 97%](/img/structure/B6341550.png)

![4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6341554.png)







